molecular formula C6H11Cl3 B1608755 1,1,1-Tris(chloromethyl)propane CAS No. 82925-88-0

1,1,1-Tris(chloromethyl)propane

Cat. No. B1608755
CAS RN: 82925-88-0
M. Wt: 189.5 g/mol
InChI Key: NFSVHDXSWICLTR-UHFFFAOYSA-N
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Description

1,1,1-Tris(chloromethyl)propane is a chemical compound with the linear formula C2H5C(CH2Cl)3 . It has a molecular weight of 189.51 .


Molecular Structure Analysis

The molecular structure of 1,1,1-Tris(chloromethyl)propane consists of a propane backbone with three chloromethyl groups attached . The presence of these chloromethyl groups makes the compound highly reactive.


Physical And Chemical Properties Analysis

1,1,1-Tris(chloromethyl)propane has a melting point of 42-44 °C . Its density is predicted to be 1.171±0.06 g/cm3 .

Scientific Research Applications

Synthesis and Chemical Reactions

1,1,1-Tris(chloromethyl)propane is utilized in various chemical syntheses and reactions. For instance, Pisareva et al. (2004) explored its use in producing trigonal tris(phosphine oxides) through reaction with diphenylphosphine, yielding stable compounds like 1,1,1-tris(diphenylphosphorylmethyl)propane (Pisareva et al., 2004). Janssen et al. (1994) synthesized functionalized tripod ligands using a derivative of 1,1,1-Tris(chloromethyl)propane, highlighting its role in coordinating with metal ions (Janssen et al., 1994). Similarly, studies on the synthesis of 1,1,1-tris(2-pyridylaminocarbonylmethoxymethyl)propane demonstrate its applications in ionophore and coordination compound production (Lu et al., 2002).

Environmental and Biological Studies

In environmental and biological contexts, the derivatives of 1,1,1-Tris(chloromethyl)propane are significant. Bosma and Janssen (1998) investigated the biotransformation of chlorinated propanes, including 1,2,3-trichloropropane, by Methylosinus trichosporium, revealing insights into pollutant degradation (Bosma & Janssen, 1998). McGee et al. (2012) studied the developmental toxicity of chlorinated phosphate esters (CPEs) in zebrafish embryos, focusing on compounds like tris(1,3-dichloro-2-propyl) phosphate, a CPE related to 1,1,1-Tris(chloromethyl)propane (McGee et al., 2012).

Material Science and Catalysis

In material science, 1,1,1-Tris(chloromethyl)propane derivatives find applications as catalysts and in the development of new materials. For example, Rezaei et al. (2014) used propane-1,2,3-triyl tris(hydrogen sulfate) as a catalyst for synthesizing biscoumarin derivatives in water and solvent-free conditions, demonstrating the compound's catalytic efficiency and eco-friendliness (Rezaei, Moezzi, & Doroodmand, 2014). Another study by Czupryński, Paciorek-Sadowska, and Liszkowska (2002) investigated the use of Tri(1-chloro-3-etoxy-propane-2-ol) borate in improving the properties of rigid polyurethane-polyisocyanurate foams, highlighting its application in enhancing fire retardant properties (Czupryński, Paciorek-Sadowska, & Liszkowska, 2002).

Miscellaneous Applications

1,1,1-Tris(chloromethyl)propane and its derivatives are also involved in various other scientific applications. The study by Belen'kii, Vitenberg, and D'yakonov (1964) on the use of 1,2,3-tris (2-cyanoethoxy)-propane as a stationary phase in gas-liquid chromatography exemplifies its role in analytical chemistry (Belen'kii, Vitenberg, & D'yakonov, 1964). Additionally, Nagaj et al. (2013) investigated the coordination model and stability constants of Cu(II) complexes of Tris buffer, a compound related to 1,1,1-Tris(chloromethyl)propane, revealing its importance in biochemical buffering (Nagaj et al., 2013).

Safety And Hazards

Safety data suggests that exposure to 1,1,1-Tris(chloromethyl)propane should be minimized. It’s recommended to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is advised .

properties

IUPAC Name

1-chloro-2,2-bis(chloromethyl)butane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11Cl3/c1-2-6(3-7,4-8)5-9/h2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFSVHDXSWICLTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CCl)(CCl)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11Cl3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80393720
Record name 1,1,1-Tris(chloromethyl)propane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80393720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1,1-Tris(chloromethyl)propane

CAS RN

82925-88-0
Record name 1,1,1-Tris(chloromethyl)propane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80393720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
SA Pisareva, PV Petrovskii, KA Lyssenko… - Russian chemical …, 2004 - Springer
The reaction of 1,1,1-tris(chloromethyl)propane with diphenylphosphine under phase-transfer conditions afforded 1,1,1-tris(diphenylphosphinomethyl)propane, whose oxidation gave a …
Number of citations: 7 link.springer.com
CR Green - 1968 - search.proquest.com
The work presented in this dissertation has been divided into three sections, the first concerns the free radical reaction of diazomethane with polyhalomethanes, the second deals with …
Number of citations: 0 search.proquest.com
SZ Kaplan, AS Zvontsova - JOURNAL OF …, 1961 - … , 233 SPRING ST, NEW YORK, NY …
Number of citations: 0
C CH₂-N - Journal of General Chemistry of the USSR in …, 1964 - Consultants Bureau
Number of citations: 0
SZ Kaplan, AS ZVONTSOV - ZHURNAL …, 1961 - MEZHDUNARODNAYA KNIGA 39 …
Number of citations: 2

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